Cas no 1164537-25-0 (5-(Z)-Phenylmethylidene-4H-thieno2,3-bthiopyran-4(6H)-one)

5-(Z)-Phenylmethylidene-4H-thieno2,3-bthiopyran-4(6H)-one 化学的及び物理的性質
名前と識別子
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- 5-[(Z)-PHENYLMETHYLIDENE]-4H-THIENO[2,3-B]THIOPYRAN-4(6H)-ONE
- 5-(Z)-Phenylmethylidene-4H-thieno2,3-bthiopyran-4(6H)-one
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- MDL: MFCD01568544
- インチ: 1S/C14H10OS2/c15-13-11(8-10-4-2-1-3-5-10)9-17-14-12(13)6-7-16-14/h1-8H,9H2/b11-8+
- InChIKey: IHUCMEOZCWWVJS-DHZHZOJOSA-N
- ほほえんだ: C12SC=CC=1C(=O)/C(=C/C1=CC=CC=C1)/CS2
5-(Z)-Phenylmethylidene-4H-thieno2,3-bthiopyran-4(6H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AI81171-1g |
(5Z)-5-(phenylmethylidene)-4H,5H,6H-thieno[2,3-b]thiopyran-4-one |
1164537-25-0 | >90% | 1g |
$1295.00 | 2024-04-20 | |
A2B Chem LLC | AI81171-1mg |
(5Z)-5-(phenylmethylidene)-4H,5H,6H-thieno[2,3-b]thiopyran-4-one |
1164537-25-0 | >90% | 1mg |
$201.00 | 2024-04-20 | |
abcr | AB343519-100 mg |
5-[(Z)-Phenylmethylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one; . |
1164537-25-0 | 100MG |
€208.80 | 2022-06-10 | ||
abcr | AB343519-1g |
5-[(Z)-Phenylmethylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one, 90%; . |
1164537-25-0 | 90% | 1g |
€1312.80 | 2025-02-19 | |
TRC | Z163955-25mg |
5-[(Z)-Phenylmethylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one |
1164537-25-0 | 25mg |
$ 230.00 | 2022-06-02 | ||
abcr | AB343519-1 g |
5-[(Z)-Phenylmethylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one, 90%; . |
1164537-25-0 | 90% | 1g |
€1312.80 | 2023-04-26 | |
abcr | AB343519-500mg |
5-[(Z)-Phenylmethylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one, 90%; . |
1164537-25-0 | 90% | 500mg |
€678.60 | 2025-02-19 | |
A2B Chem LLC | AI81171-500mg |
(5Z)-5-(phenylmethylidene)-4H,5H,6H-thieno[2,3-b]thiopyran-4-one |
1164537-25-0 | >90% | 500mg |
$720.00 | 2024-04-20 | |
Ambeed | A940881-1g |
(5Z)-5-(Phenylmethylidene)-4H,5H,6H-thieno[2,3-b]thiopyran-4-one |
1164537-25-0 | 90% | 1g |
$611.0 | 2024-04-26 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00907342-1g |
(5Z)-5-(Phenylmethylidene)-4H,5H,6H-thieno[2,3-b]thiopyran-4-one |
1164537-25-0 | 90% | 1g |
¥4193.0 | 2023-04-05 |
5-(Z)-Phenylmethylidene-4H-thieno2,3-bthiopyran-4(6H)-one 関連文献
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Jiai Hua,Xueman Wei,Xiang Ma,Jinzhe Jiao,Binghui Chai,Chenbin Wu,Changli Zhang,Yulan Niu CrystEngComm, 2022,24, 1171-1176
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
5-(Z)-Phenylmethylidene-4H-thieno2,3-bthiopyran-4(6H)-oneに関する追加情報
Introduction to 5-(Z)-Phenylmethylidene-4H-thieno[2,3-b]thiopyran-4(6H)-one (CAS No. 1164537-25-0)
5-(Z)-Phenylmethylidene-4H-thieno[2,3-b]thiopyran-4(6H)-one, with the CAS number 1164537-25-0, is a unique and structurally complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of heterocyclic compounds and is characterized by its thienothiopyran core, which is substituted with a phenylmethylidene group at the 5-position. The Z configuration of the double bond adds an additional layer of stereochemical complexity, making it a valuable candidate for various biological and pharmacological studies.
The chemical structure of 5-(Z)-Phenylmethylidene-4H-thieno[2,3-b]thiopyran-4(6H)-one is composed of a fused ring system with sulfur atoms at key positions. The presence of these sulfur atoms imparts unique electronic and steric properties to the molecule, which can influence its interactions with biological targets. The phenylmethylidene substituent further enhances the compound's hydrophobicity and aromatic character, potentially affecting its solubility and membrane permeability.
Recent studies have explored the potential applications of 5-(Z)-Phenylmethylidene-4H-thieno[2,3-b]thiopyran-4(6H)-one in various therapeutic areas. One notable area of interest is its anti-inflammatory properties. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising lead compound for the development of new anti-inflammatory drugs, particularly for conditions like rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 5-(Z)-Phenylmethylidene-4H-thieno[2,3-b]thiopyran-4(6H)-one has also been investigated for its potential as an anticancer agent. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are frequently dysregulated in cancer cells. These findings suggest that 5-(Z)-Phenylmethylidene-4H-thieno[2,3-b]thiopyran-4(6H)-one could be a valuable scaffold for the design of novel anticancer drugs.
The pharmacokinetic properties of 5-(Z)-Phenylmethylidene-4H-thieno[2,3-b]thiopyran-4(6H)-one have also been studied to assess its suitability as a therapeutic agent. Preliminary data indicate that this compound has favorable oral bioavailability and a reasonable half-life in vivo. However, further optimization may be necessary to improve its metabolic stability and reduce potential side effects. Ongoing research is focused on developing prodrugs or analogs that can enhance these properties while maintaining or improving the compound's biological activity.
In the context of drug discovery and development, 5-(Z)-Phenylmethylidene-4H-thieno[2,3-b]thiopyran-4(6H)-one represents an exciting opportunity for chemists and pharmacologists. Its unique structure and diverse biological activities make it a valuable starting point for structure-activity relationship (SAR) studies. By systematically modifying the substituents on the thienothiopyran core, researchers can identify more potent and selective derivatives with improved pharmacological profiles.
Beyond its therapeutic applications, 5-(Z)-Phenylmethylidene-4H-thieno[2,3-b]thiopyran-4(6H)-one has also been explored as a tool compound in chemical biology. Its ability to modulate specific signaling pathways makes it useful for probing cellular processes and identifying new targets for drug discovery. For example, recent studies have used this compound to investigate the role of certain kinases in cancer progression and inflammation.
In conclusion, 5-(Z)-Phenylmethylidene-4H-thieno[2,3-b]thiopyran-4(6H)-one (CAS No. 1164537-25-0) is a multifaceted compound with significant potential in both basic research and drug development. Its unique chemical structure and diverse biological activities make it an attractive candidate for further investigation. As research in this area continues to advance, it is likely that new applications and insights will emerge, further highlighting the importance of this compound in the field of medicinal chemistry.
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